molecular formula C7H7BrN2O2 B6612897 2-(bromomethyl)-6-methyl-4-nitropyridine CAS No. 442910-44-3

2-(bromomethyl)-6-methyl-4-nitropyridine

Cat. No.: B6612897
CAS No.: 442910-44-3
M. Wt: 231.05 g/mol
InChI Key: YVNDNIOLHPZZJX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methyl-4-nitropyridine is a heterocyclic organic compound with a pyridine ring substituted with a bromomethyl group at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-6-methyl-4-nitropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the nitration of 2-methyl-6-methylpyridine to introduce the nitro group, followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of strong acids and brominating agents under controlled temperatures to ensure selective substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-methyl-4-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents under reflux conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 2-(aminomethyl)-6-methyl-4-nitropyridine.

    Oxidation: Formation of 2-(bromomethyl)-6-carboxy-4-nitropyridine.

Scientific Research Applications

2-(Bromomethyl)-6-methyl-4-nitropyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antimicrobial and anticancer agents.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-6-methyl-4-nitropyridine depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups. The nitro group can participate in redox reactions, while the bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity .

Comparison with Similar Compounds

    2-(Bromomethyl)-4-nitropyridine: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.

    2-(Chloromethyl)-6-methyl-4-nitropyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may influence its chemical properties and reactivity.

    2-(Bromomethyl)-6-methylpyridine:

Uniqueness: 2-(Bromomethyl)-6-methyl-4-nitropyridine is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and potential biological activities. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the pyridine ring allows for diverse reactivity and applications in various fields.

Properties

IUPAC Name

2-(bromomethyl)-6-methyl-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-5-2-7(10(11)12)3-6(4-8)9-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNDNIOLHPZZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CBr)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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